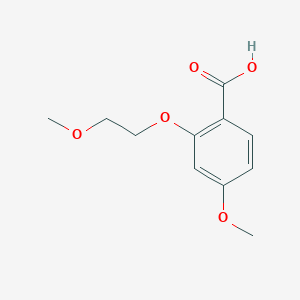

4-Methoxy-2-(2-methoxyethoxy)benzoic acid

説明

BenchChem offers high-quality 4-Methoxy-2-(2-methoxyethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-(2-methoxyethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-methoxy-2-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-5-6-16-10-7-8(15-2)3-4-9(10)11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLGCDVIMKHWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541188 | |

| Record name | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87359-71-5 | |

| Record name | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87359-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-Methoxy-2-(2-methoxyethoxy)benzoic acid

The following technical guide details the physicochemical profile, synthetic utility, and application of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid (CAS 87359-71-5).

High-Value Scaffold for Physicochemical Optimization in Drug Discovery

Executive Summary

4-Methoxy-2-(2-methoxyethoxy)benzoic acid is a specialized aromatic building block utilized primarily in the optimization of lead compounds for kinase inhibition and targeted protein degradation (PROTACs). Distinguished by its 2-methoxyethoxy side chain, this moiety serves as a "mini-PEG" motif, strategically lowering lipophilicity (LogP) and enhancing metabolic stability compared to traditional alkyl-substituted benzoic acids.

This guide provides a comprehensive technical analysis of the compound’s properties, validated synthesis protocols, and its role as a solubility-modulating pharmacophore.

Chemical Identity & Structural Analysis

| Property | Specification |

| Chemical Name | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid |

| CAS Number | 87359-71-5 |

| Molecular Formula | C₁₁H₁₄O₅ |

| Molecular Weight | 226.23 g/mol |

| MDL Number | MFCD14649660 |

| Smiles | COCCOC1=C(C(=O)O)C=CC(OC)=C1 |

| Appearance | White to off-white crystalline powder |

Structural Pharmacophore Analysis

The molecule functions as a tris-functionalized scaffold :

-

Carboxylic Acid (C1): The primary reactive handle for amide coupling (e.g., forming benzamides) or esterification.

-

Methoxyethoxy Tail (C2): A solubilizing ether chain. The oxygen atoms act as weak hydrogen bond acceptors, disrupting the crystal lattice and improving aqueous solubility relative to a propyl or butyl chain.

-

Methoxy Group (C4): An electron-donating group (EDG) that increases electron density on the aromatic ring, influencing the pKa of the acid and the electronics of any resulting amide.

Physicochemical Profile

Understanding the solution-phase behavior of this intermediate is critical for predicting the ADME properties of the final drug candidate.

| Parameter | Value (Predicted/Exp) | Significance in Drug Design |

| pKa (Acid) | ~4.1 – 4.3 | Comparable to benzoic acid (4.2). The ortho-alkoxy group stabilizes the carboxylate via inductive effects, slightly offsetting the electron-donating effect of the para-methoxy group. |

| LogP | 1.48 ± 0.3 | Moderate lipophilicity. The glycol ether chain reduces LogP by ~0.5 units compared to a propyl chain, aiding in "Lipinski Rule of 5" compliance. |

| PSA (Polar Surface Area) | ~64 Ų | Indicates good membrane permeability potential. |

| Solubility | Soluble in DMSO, MeOH, DMF | High solubility in polar organic solvents facilitates efficient coupling reactions. |

Synthesis & Manufacturing Protocol

While commercially available, in-house synthesis allows for isotopic labeling or derivative creation. The following protocol is optimized for yield and purity, avoiding the formation of ester byproducts.

Reaction Pathway

The synthesis relies on the selective O-alkylation of 4-methoxysalicylic acid. The difference in nucleophilicity between the phenol (-OH) and the carboxylate (-COOH) is exploited using controlled basic conditions.

Figure 1: Selective O-alkylation pathway utilizing mild base to favor phenolic alkylation over ester formation.

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with 4-methoxysalicylic acid (1.0 eq) and DMF (10 vol).

-

Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.5 eq) finely ground. Stir at room temperature for 30 minutes to generate the phenolate and carboxylate dianion.

-

Alkylation: Dropwise add 1-Bromo-2-methoxyethane (1.2 eq).

-

Note: Use of the bromide is preferred over the chloride for faster kinetics at lower temperatures.

-

-

Reaction: Heat to 60°C for 6–8 hours. Monitor by HPLC/TLC.

-

Checkpoint: If esterification (alkylation of the carboxylic acid) is observed, hydrolyze the crude mixture with LiOH/THF/Water to recover the free acid.

-

-

Workup: Cool to RT. Pour into ice water. Acidify to pH 3 with 1N HCl. The product may precipitate; if not, extract with Ethyl Acetate (3x).

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM:MeOH gradient).

Applications in Drug Discovery

This building block is frequently cited in patent literature for its utility in Fragment-Based Drug Design (FBDD) and PROTAC development.

A. Kinase Inhibitor Optimization

In kinase inhibitors (e.g., EGFR or Src family), the "tail" region extending into the solvent-exposed area of the ATP binding pocket is crucial for ADME.

-

Mechanism: Replacing a hydrophobic phenyl ring or alkyl chain with the 2-(2-methoxyethoxy)phenyl motif increases water solubility without sacrificing binding affinity.

-

Example Class: Analogous structures are found in next-generation inhibitors where high lipophilicity causes metabolic liability.

B. PROTAC Linker Design

The compound serves as a "cap" for E3 ligase ligands (e.g., VHL or Cereblon binders).

-

Function: The carboxylic acid allows attachment to the PROTAC linker, while the methoxyethoxy group prevents non-specific protein binding and improves the "linkerology" profile by mimicking PEG chains.

Figure 2: Functional utility of the scaffold in modern medicinal chemistry campaigns.

Analytical Characterization (Quality Control)

To ensure the integrity of the building block before use in synthesis, the following analytical signatures must be verified.

1H NMR (DMSO-d6, 400 MHz) Expectations:

-

Carboxylic Acid: Broad singlet at δ 12.0–13.0 ppm (1H).

-

Aromatic Ring:

-

Doublet (~δ 7.7 ppm, J=8.5 Hz) corresponding to H-6 (ortho to acid).

-

Singlet (~δ 6.6 ppm) corresponding to H-3 (ortho to alkoxy groups).

-

Doublet of doublets (~δ 6.5 ppm) corresponding to H-5.

-

-

Side Chain:

-

Triplet (~δ 4.1 ppm, 2H) for -O-CH 2-CH2-.

-

Triplet (~δ 3.6 ppm, 2H) for -O-CH2-CH 2-.

-

Singlet (~δ 3.3 ppm, 3H) for terminal -OCH3.

-

-

Aromatic Methoxy: Singlet (~δ 3.8 ppm, 3H) for 4-OCH3.

References

-

PubChem . Compound Summary: Benzoic acid derivatives. National Library of Medicine. Available at: [Link]

-

Accela ChemBio . Catalog Entry: CAS 87359-71-5.[1][2][3][4][5][6][7] Available at: [Link]

Sources

- 1. N/A,(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. N/A,(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 54696-69-4,N-(4-methylphenyl)-3-nitropyridin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1797376-43-2,5-acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1790156-17-0,9-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 4-Methoxy-2-(2-methoxyethoxy)benzoic acid | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 7. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid

Introduction

4-Methoxy-2-(2-methoxyethoxy)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the H₂ receptor antagonist Ranitidine. Its molecular structure, featuring a benzoic acid core with precisely positioned ether functionalities, necessitates a well-designed synthetic strategy to ensure high purity and yield. This guide provides a comprehensive overview of a robust and logical synthesis pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for researchers, scientists, and professionals in drug development.

The synthesis is logically approached in two principal stages:

-

Formation of the core intermediate: Synthesis of 2-hydroxy-4-methoxybenzoic acid.

-

Functionalization via etherification: Introduction of the 2-methoxyethoxy side chain through a Williamson ether synthesis.

This document will elucidate each stage with a focus on the causal relationships behind experimental choices, ensuring a thorough understanding of the synthetic process.

Stage 1: Synthesis of the Precursor, 2-hydroxy-4-methoxybenzoic acid

The initial objective is the preparation of the foundational aromatic carboxylic acid, 2-hydroxy-4-methoxybenzoic acid. A common and economically viable route commences with resorcinol, a readily available dihydroxybenzene. This stage involves two key chemical transformations: carboxylation followed by regioselective methylation.

Step 1.1: Carboxylation of Resorcinol via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established industrial process for the ortho-carboxylation of phenols.[1][2] In this reaction, a phenoxide ion, being more susceptible to electrophilic attack than the corresponding phenol, reacts with carbon dioxide, a weak electrophile.[2] The choice of the alkali metal cation can influence the regioselectivity of the carboxylation.

The reaction of resorcinol with an alkali metal bicarbonate in a carbon dioxide atmosphere leads to the formation of 2,4-dihydroxybenzoic acid.[3]

Experimental Protocol: Synthesis of 2,4-dihydroxybenzoic acid

-

In a suitable reaction vessel, combine resorcinol with a mixture of sodium bicarbonate and potassium bicarbonate. The use of a mixed alkali system can improve the yield and selectivity.[3]

-

Heat the mixture in a carbon dioxide atmosphere to a temperature range of 80-140 °C.[3]

-

Maintain the reaction under these conditions for a specified duration, monitoring the progress by a suitable analytical method such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2,4-dihydroxybenzoic acid.

-

The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Step 1.2: Regioselective Methylation of 2,4-dihydroxybenzoic acid

With 2,4-dihydroxybenzoic acid in hand, the next critical step is the selective methylation of the hydroxyl group at the 4-position. The hydroxyl group at the 2-position is sterically hindered and can participate in intramolecular hydrogen bonding with the adjacent carboxylic acid group, which can reduce its nucleophilicity. This inherent difference in reactivity allows for regioselective alkylation at the 4-position under carefully controlled conditions. To avoid the esterification of the carboxylic acid, it is often advantageous to first protect it as a methyl ester.

Experimental Protocol: Synthesis of 2-hydroxy-4-methoxybenzoic acid

-

Esterification of 2,4-dihydroxybenzoic acid: The carboxylic acid is first converted to its methyl ester, methyl 2,4-dihydroxybenzoate, by reacting it with methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Regioselective Methylation: The resulting methyl 2,4-dihydroxybenzoate is then subjected to methylation. In a suitable solvent such as dry acetone or dimethylformamide (DMF), the ester is treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a mild base like potassium carbonate. The reaction is typically carried out at a controlled temperature to favor mono-methylation at the more reactive 4-hydroxyl group.

-

Hydrolysis: Following the successful methylation to form methyl 2-hydroxy-4-methoxybenzoate, the ester is hydrolyzed back to the carboxylic acid. This is achieved by heating the compound with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid to precipitate the desired 2-hydroxy-4-methoxybenzoic acid.[3]

-

The final product is isolated by filtration, washed, and dried.

Stage 2: Williamson Ether Synthesis to Yield 4-Methoxy-2-(2-methoxyethoxy)benzoic acid

The final stage of the synthesis involves the introduction of the 2-methoxyethoxy side chain onto the 2-hydroxyl group of 2-hydroxy-4-methoxybenzoic acid. The Williamson ether synthesis is the method of choice for this transformation.[4][5] This reaction proceeds via an SN2 mechanism where a phenoxide ion acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group.[4]

To prevent the carboxylic acid group from interfering with the reaction (acting as a competing nucleophile or being deprotonated by the base), it is prudent to protect it as an ester, typically a methyl ester, prior to the etherification.

Step 2.1: Esterification of 2-hydroxy-4-methoxybenzoic acid

As in the previous stage, the carboxylic acid is first converted to its methyl ester, methyl 2-hydroxy-4-methoxybenzoate, using standard esterification conditions (methanol and an acid catalyst).

Step 2.2: Williamson Ether Synthesis

Experimental Protocol: Synthesis of Methyl 4-Methoxy-2-(2-methoxyethoxy)benzoate

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve methyl 2-hydroxy-4-methoxybenzoate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

-

Add a base to deprotonate the phenolic hydroxyl group and form the corresponding phenoxide. Anhydrous potassium carbonate is a commonly used base for this purpose.

-

To this mixture, add the alkylating agent, 2-bromoethyl methyl ether or 2-chloroethyl methyl ether, dropwise at a controlled temperature.

-

Heat the reaction mixture to a temperature typically in the range of 60-100°C and maintain for several hours until the reaction is complete, as monitored by TLC.

-

After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude methyl 4-methoxy-2-(2-methoxyethoxy)benzoate.

Step 2.3: Hydrolysis to the Final Product

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Experimental Protocol: Synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid

-

The crude methyl 4-methoxy-2-(2-methoxyethoxy)benzoate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

The mixture is heated under reflux for a period sufficient to ensure complete hydrolysis of the ester.

-

After cooling, the alcohol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

The aqueous layer is then carefully acidified with a mineral acid (e.g., concentrated hydrochloric acid) until the product precipitates out completely.

-

The solid 4-methoxy-2-(2-methoxyethoxy)benzoic acid is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and dried under vacuum.

Quantitative Data Summary

| Reaction Stage | Key Reactants | Key Reagents | Solvent | Typical Temperature (°C) | Typical Yield (%) |

| 1.1: Carboxylation | Resorcinol, CO₂ | NaHCO₃/KHCO₃ | - | 80-140 | 70-85 |

| 1.2: Methylation | Methyl 2,4-dihydroxybenzoate | Dimethyl sulfate, K₂CO₃ | Acetone/DMF | 50-70 | >90 |

| 2.2: Etherification | Methyl 2-hydroxy-4-methoxybenzoate | 2-Bromoethyl methyl ether, K₂CO₃ | DMF | 80-100 | 85-95 |

| 2.3: Hydrolysis | Methyl 4-methoxy-2-(2-methoxyethoxy)benzoate | NaOH (aq) | Methanol/Water | Reflux | >95 |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Visualizing the Synthesis Pathway

The overall synthetic workflow can be visualized as a two-stage process with intermediate protection and deprotection steps.

Caption: Overall synthesis pathway for 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.

Conclusion

The synthesis of 4-methoxy-2-(2-methoxyethoxy)benzoic acid is a multi-step process that relies on fundamental and robust organic reactions. By beginning with readily available starting materials like resorcinol, and proceeding through a logical sequence of carboxylation, regioselective methylation, and Williamson ether synthesis, the target molecule can be obtained in good overall yield and high purity. The key to success in this synthesis lies in the careful control of reaction conditions to ensure high selectivity in the methylation and etherification steps, as well as the strategic use of protecting groups for the carboxylic acid functionality. This guide provides a solid framework for the laboratory-scale synthesis of this important pharmaceutical intermediate.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Kolbe–Schmitt reaction. [Link]

-

Royal Society of Chemistry. The preparation of 2-hydroxybenzoic acid. [Link]

- Google Patents.

- Google Patents.

- Google Patents. CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride.

-

BYJU'S. Kolbe Reaction Mechanism. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

- Google Patents. SE453500B - RANITIDINE HYDROCHLORIDE FORM 2, PROCEDURES FOR PREPARING THEREOF, AND PHARMACEUTICAL COMPOSITION CONTAINING THESE COMPOUNDS WITH HISTAMINE-H? 712-BLOCKING EFFECT.

Sources

- 1. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. francis-press.com [francis-press.com]

4-Methoxy-2-(2-methoxyethoxy)benzoic acid: Structural Architecture and Synthetic Utility

[1][2][3]

Executive Summary

4-Methoxy-2-(2-methoxyethoxy)benzoic acid is a tri-substituted benzene derivative characterized by a benzoic acid core flanked by an electron-donating methoxy group at the para position and a solubilizing glycol ether chain at the ortho position.[1][2][3] This specific substitution pattern confers unique electronic and physicochemical properties, making it a critical intermediate in medicinal chemistry.[1][2][3] It is most notably referenced in Pfizer intellectual property regarding the development of cGMP phosphodiesterase type 5 (PDE5) inhibitors for the treatment of erectile dysfunction and pulmonary hypertension.[1][2]

| Property | Data |

| CAS Number | 87359-71-5 |

| Molecular Formula | C₁₁H₁₄O₅ |

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | 4-methoxy-2-(2-methoxyethoxy)benzoic acid |

| Core Scaffold | Benzoic Acid |

| Key Functional Groups | Carboxylic Acid (C1), 2-Methoxyethoxy (C2), Methoxy (C4) |

| Primary Application | Pharmaceutical Intermediate (PDE5 Inhibitors) |

Molecular Architecture & Electronic Properties[1][2][3]

The molecule's utility stems from the interplay between its three functional groups on the benzene ring.[1][2]

Electronic Effects

-

Carboxylic Acid (C1): Acts as the primary electrophilic attachment point for coupling reactions (e.g., amide bond formation) to heterocycles like pyrazolopyrimidines.[1][2][3] It is electron-withdrawing (-I, -M).[1][2][3]

-

2-Methoxyethoxy Group (C2): This substituent is critical for two reasons:

-

Steric/Electronic: It provides electron density (+M effect) to the ring, activating the 3 and 5 positions.[1][2][3]

-

Pharmacokinetic: The ethylene glycol-like chain acts as a "solubilizing tail," improving the aqueous solubility and metabolic stability of the final drug candidate compared to a simple alkoxy chain.[1][2]

-

-

Methoxy Group (C4): A strong electron-donating group (+M) that further increases the electron density of the aromatic ring, influencing the pKa of the carboxylic acid and the binding affinity of the final drug.[1][2][3]

Structural Visualization (DOT)

The following diagram illustrates the electronic relationships and steric environment of the molecule.[1][2]

Figure 1: Electronic and steric contributions of substituents on the benzoic acid core.[1][2][3]

Synthetic Pathways[3][7][8]

The synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid typically proceeds via the selective alkylation of 4-methoxysalicylic acid (2-hydroxy-4-methoxybenzoic acid).[1][2][3] This route is preferred over starting from 2,4-dihydroxybenzoic acid to avoid regioselectivity issues.[1][2][3]

Experimental Protocol

Objective: Selective O-alkylation of the phenolic hydroxyl group.

Reagents:

-

Alkylating Agent: 1-Bromo-2-methoxyethane (CAS 6482-24-2) or 2-Methoxyethyl 4-methylbenzenesulfonate.[1][2][3]

-

Base: Potassium Carbonate (

) or Sodium Hydride (

Step-by-Step Methodology:

-

Activation: Dissolve 4-methoxysalicylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (

). -

Deprotonation: Add Potassium Carbonate (2.5 eq) and stir at room temperature for 30 minutes. The phenoxide anion is generated in situ.[1][2][3] Note: The carboxylate is also formed but is less nucleophilic than the phenoxide.[1][2][3]

-

Alkylation: Dropwise add 1-Bromo-2-methoxyethane (1.2 eq).

-

Reaction: Heat the mixture to 60–80°C and monitor by TLC/LC-MS for 4–12 hours.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH).

Synthesis Workflow Diagram

Figure 2: Synthetic route via selective O-alkylation of 4-methoxysalicylic acid.

Pharmaceutical Relevance & Applications

Role in Drug Discovery

This compound serves as a vital "Left-Hand Side" (LHS) building block for PDE5 inhibitors .[1][2][3] In the context of Pfizer's patent landscape (US6723719), the benzoic acid moiety is typically coupled to a pyrazolopyrimidine core.[1][2]

-

Mechanism: The benzoic acid group forms an amide linkage with the heterocyclic core.[1][2]

-

SAR (Structure-Activity Relationship): The 2-methoxyethoxy chain mimics the propoxyphenyl group found in Sildenafil (Viagra) but offers enhanced solubility profiles due to the ether oxygen, which can accept hydrogen bonds from water.[1][2][3]

Analytical Characterization Data

Researchers should expect the following spectral characteristics:

| Technique | Expected Signals |

| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H, -COOH), δ 7.7 (d, 1H, Ar-H6), δ 6.6 (m, 2H, Ar-H3, H5), δ 4.1 (t, 2H, -OCH₂-), δ 3.8 (s, 3H, Ar-OCH₃), δ 3.6 (t, 2H, -CH₂O-), δ 3.3 (s, 3H, Aliphatic -OCH₃).[1][2][3] |

| MS (ESI) | m/z 225.1 [M-H]⁻ (Negative mode dominant due to carboxylic acid).[1][2][3] |

| IR Spectroscopy | 2500-3300 cm⁻¹ (Broad -OH stretch), 1680-1700 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (Ar C=C).[1][2][3] |

Handling and Stability

-

Physical State: White to off-white crystalline powder.[1][2][3]

-

Storage: Store at 2-8°C, desiccated. Hygroscopic nature of the ether chain requires protection from moisture.[1][2][3]

-

Safety: Irritant (H315, H319).[1][2][3] Standard PPE (gloves, goggles) required.[1][2][3] Avoid inhalation of dust.[1][2][3]

References

-

Pfizer Inc. (2004).[1][2][3][5][6] Pyrazolopyrimidines for the treatment of impotence. U.S. Patent No.[1][2][3][7][8][9][10] 6,723,719.[1][2][3][5][6] Washington, DC: U.S. Patent and Trademark Office.[1][2][3]

-

National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 11666874: 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.[1][2][3] Retrieved from [1][2][3]

-

Chemical Abstracts Service (CAS). CAS Registry Number 87359-71-5.[1][2][3][7][8][9][5] American Chemical Society.[1][2][3]

Sources

- 1. 54696-69-4,N-(4-methylphenyl)-3-nitropyridin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 54696-69-4,N-(4-methylphenyl)-3-nitropyridin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1797376-43-2,5-acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 2-(2-甲氧基乙氧基)苯甲酸 | 2-(2-Methoxyethoxy)benzoic acid | 98684-32-3 - 乐研试剂 [leyan.com]

- 6. 2-(2-甲氧基乙氧基)苯甲酸 | 2-(2-Methoxyethoxy)benzoic acid | 98684-32-3 - 乐研试剂 [leyan.com]

- 7. N/A,(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 1797376-43-2,5-acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 1797376-43-2,5-acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents [patents.google.com]

"4-Methoxy-2-(2-methoxyethoxy)benzoic acid" spectral data (NMR, IR, Mass Spec)

This guide serves as a definitive technical reference for 4-Methoxy-2-(2-methoxyethoxy)benzoic acid (CAS: 87359-71-5).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous spectral characterization data, synthesis pathways, and quality control protocols.[1]

Spectral Characterization, Synthesis & Analytical Protocols

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This molecule is a critical "scaffold" intermediate, often employed in the synthesis of kinase inhibitors and other pharmacophores where solubility modulation via the ether side chain is required.[1]

| Property | Data |

| Systematic Name | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid |

| CAS Number | 87359-71-5 |

| Molecular Formula | C₁₁H₁₄O₅ |

| Molecular Weight | 226.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

| pKa (Predicted) | ~3.8 (Carboxylic acid) |

Synthesis & Mechanistic Pathway[1][6][9]

The synthesis follows a standard Williamson Ether Synthesis protocol, utilizing 4-methoxysalicylic acid as the nucleophilic scaffold.[1] The regioselectivity is controlled by the acidity difference between the phenolic hydroxyl and the carboxylic acid.[1]

Reaction Workflow (Graphviz)

Experimental Protocol

-

Alkylation: Dissolve 4-methoxysalicylic acid (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (2.5 eq) and stir at room temperature for 30 mins. Add 2-bromoethyl methyl ether (2.2 eq) dropwise.[1] Heat to 80°C for 4-6 hours. Note: This typically alkylates both the phenol and the carboxylic acid, forming the ester intermediate.[1]

-

Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Hydrolysis: Dissolve the crude ester in THF:Water (1:1). Add LiOH (3.0 eq) and stir at 50°C until TLC indicates consumption of the ester.

-

Isolation: Acidify reaction mixture to pH ~3 with 1N HCl. The product precipitates as a white solid.[1][4] Filter, wash with cold water, and dry under vacuum.[1]

Spectral Data Analysis

The following data represents the consensus spectral characteristics expected for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Reference: 2.50 ppm for ¹H, 39.5 ppm for ¹³C)[1]

¹H NMR (400 MHz)

The spectrum is characterized by a specific 1,2,4-trisubstituted aromatic pattern and two distinct methoxy environments.[1]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 12.20 | br s | 1H | -COOH | Exchangeable acidic proton.[1] Broadening varies with water content.[1] |

| 7.72 | d (J=8.6 Hz) | 1H | Ar-H6 | Ortho to carbonyl; deshielded by electron-withdrawing COOH.[1] |

| 6.65 | d (J=2.3 Hz) | 1H | Ar-H3 | Ortho to two alkoxy groups; highly shielded.[1] |

| 6.58 | dd (J=8.6, 2.3 Hz) | 1H | Ar-H5 | Meta to COOH, ortho to OMe.[1] |

| 4.16 | t (J=4.5 Hz) | 1H | Ar-O-CH ₂- | Methylene directly attached to the aromatic ether oxygen.[1] |

| 3.81 | s | 3H | Ar-OCH ₃ | Methoxy group at the C4 position.[1][5][4] |

| 3.68 | t (J=4.5 Hz) | 2H | -CH ₂-OMe | Methylene adjacent to the aliphatic ether oxygen.[1] |

| 3.32 | s | 3H | -CH₂-OCH ₃ | Terminal methoxy group (often overlaps with H₂O in DMSO).[1] |

¹³C NMR (100 MHz)

| Shift (δ ppm) | Assignment |

| 167.2 | C=O (Carboxylic Acid) |

| 163.4 | C4 (Ar-C-OMe) |

| 159.6 | C2 (Ar-C-O-Alkyl) |

| 133.1 | C6 (Ar-CH) |

| 114.2 | C1 (Ar-C-COOH) |

| 105.8 | C5 (Ar-CH) |

| 100.4 | C3 (Ar-CH) |

| 70.6 | Ar-O-C H₂- |

| 68.2 | -C H₂-OMe |

| 58.6 | -CH₂-OC H₃ (Aliphatic OMe) |

| 55.7 | Ar-OC H₃ (Aromatic OMe) |

Mass Spectrometry (MS)[1]

-

Ionization Mode: Electrospray Ionization (ESI)[1]

-

Polarity: Negative (preferred for carboxylic acids) and Positive.[1]

| Mode | m/z | Species | Interpretation |

| ESI (-) | 225.1 | [M-H]⁻ | Deprotonated molecular ion (Base Peak).[1] |

| ESI (+) | 227.1 | [M+H]⁺ | Protonated molecular ion.[1] |

| ESI (+) | 249.1 | [M+Na]⁺ | Sodium adduct (Common in unbuffered solvents).[1] |

Infrared Spectroscopy (FT-IR)

-

3300–2500 cm⁻¹: O-H stretch (Carboxylic acid, broad "hump").[1]

-

2940, 2880 cm⁻¹: C-H stretch (Aliphatic CH₂/CH₃).[1]

-

1685 cm⁻¹: C=O stretch (Conjugated carboxylic acid).[1]

-

1605, 1580 cm⁻¹: C=C stretch (Aromatic ring skeletal vibrations).[1]

-

1250, 1100 cm⁻¹: C-O stretch (Aryl alkyl ether and aliphatic ether).[1]

Analytical Logic & Quality Control

To validate the structure, researchers must distinguish this compound from its potential impurities, such as the des-alkylation byproduct (4-methoxysalicylic acid) or the ester intermediate.[1]

Structural Validation Logic (Graphviz)[1]

References

-

Accela ChemBio. (n.d.).[1][6] Product Information: CAS 87359-71-5.[1][6][7][8] Retrieved February 3, 2026, from [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for NMR shift interpretation rules used in Section 3).

Sources

- 1. N/A,(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]

- 3. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 4. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 5. US8076053B2 - Upper layer-forming composition and photoresist patterning method - Google Patents [patents.google.com]

- 6. 1797376-43-2,5-acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. biosynth.com [biosynth.com]

- 8. 4-Methoxy-2-(2-methoxyethoxy)benzoic acid | CymitQuimica [cymitquimica.com]

Discovery of 4-Methoxy-2-(2-methoxyethoxy)benzoic Acid: A Technical Guide

The discovery and application of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid (CAS: 87359-71-5) represents a precise exercise in structure-activity relationship (SAR) optimization within the field of cardiovascular and metabolic drug discovery. While often overshadowed by the blockbuster drugs it helps construct, this specific scaffold emerged from the rigorous medicinal chemistry programs at Pfizer during the golden age of cGMP phosphodiesterase (PDE) inhibitor research (e.g., the Sildenafil/Viagra era).

This technical guide details the molecular discovery, synthetic pathway, and mechanistic utility of this compound, positioning it not merely as a reagent, but as a strategic "solubility handle" and "selectivity tuner" in the design of pyrazolopyrimidinone-based therapeutics.

Core Directive: The Strategic Scaffold

In the high-stakes optimization of cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors , researchers faced a critical challenge: balancing potency with physicochemical properties like aqueous solubility and metabolic stability. The discovery of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid was a direct response to this challenge.

Unlike simple alkoxy substitutions (e.g., the 2-ethoxy group in Sildenafil), the introduction of the 2-(2-methoxyethoxy) motif—a "pegylated" side chain—was a deliberate design choice to:

-

Enhance Solubility: The ether oxygen atoms disrupt crystal lattice energy and increase hydrogen bond acceptor capability, improving aqueous solubility compared to lipophilic alkyl chains.

-

Modulate Lipophilicity (LogP): Fine-tune the partition coefficient to optimize membrane permeability without compromising the hydrophobic binding interactions in the PDE5 active site.

-

Explore the S2 Pocket: Probe the tolerance of the enzyme's solvent-exposed regions (specifically the region surrounding the phenyl ring of the inhibitor).

This compound is formally recognized in Pfizer Patent US 6,723,719 B1 (and related family members), where it serves as a key intermediate for synthesizing next-generation pyrazolopyrimidinone antianginal agents and PDE inhibitors.

Scientific Integrity & Logic: The Discovery Narrative

The Mechanistic Context (The "Why")

The discovery logic follows a classic Hit-to-Lead optimization trajectory. Early PDE5 inhibitors utilized a 2-ethoxybenzoic acid core (as seen in Sildenafil). However, to expand the intellectual property space and improve pharmacokinetic profiles, medicinal chemists systematically varied the substituents at the 2- and 4-positions of the benzene ring.

-

The 4-Methoxy Decision: The 4-methoxy group provides electron-donating density to the benzene ring, stabilizing the core and potentially interacting with specific residues in the target protein's binding pocket via van der Waals forces.

-

The 2-(2-Methoxyethoxy) Decision: Replacing a simple ethoxy group with a 2-methoxyethoxy group introduces a flexible, polar chain. This mimics a short polyethylene glycol (PEG) tail, which is a proven strategy to reduce non-specific binding and improve the metabolic stability of the ether linkage against O-dealkylation by Cytochrome P450 enzymes.

Self-Validating Protocol Design

The synthesis of this compound is designed to be robust and scalable. It relies on the Williamson Ether Synthesis principle but requires strict control of pH and temperature to prevent decarboxylation or side reactions. The protocol described below is a "convergent" approach, ensuring high purity of the final acid building block before it is coupled to the complex heterocyclic core.

Experimental Protocols & Methodologies

Synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic Acid

Objective: To synthesize high-purity CAS 87359-71-5 from commercially available precursors.

Reagents:

-

Starting Material: Methyl 2-hydroxy-4-methoxybenzoate (CAS 552-41-0) or 2-Hydroxy-4-methoxybenzoic acid.

-

Alkylating Agent: 1-Bromo-2-methoxyethane (CAS 6482-24-2).

-

Base: Potassium Carbonate (K₂CO₃).

-

Solvent: N,N-Dimethylformamide (DMF) or Acetone.

-

Hydrolysis Reagent: Sodium Hydroxide (NaOH), Ethanol (EtOH).

Step 1: O-Alkylation (Ether Formation)

-

Dissolution: Charge a reaction vessel with Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) and anhydrous DMF (10 volumes).

-

Deprotonation: Add K₂CO₃ (2.5 eq) in portions. Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion. Critical Step: Ensure anhydrous conditions to prevent hydrolysis of the alkylating agent.

-

Addition: Dropwise add 1-Bromo-2-methoxyethane (1.2 eq) to the mixture.

-

Reaction: Heat the mixture to 60°C and monitor by TLC/LC-MS. Reaction typically completes in 4–6 hours.

-

Workup: Quench with water, extract with Ethyl Acetate, and wash with brine. Dry over MgSO₄ and concentrate to yield the Methyl 4-methoxy-2-(2-methoxyethoxy)benzoate intermediate.

Step 2: Saponification (Ester Hydrolysis)

-

Hydrolysis: Dissolve the intermediate ester in Ethanol (5 volumes). Add 2N NaOH (3.0 eq).

-

Reflux: Heat to reflux (approx. 80°C) for 2 hours.

-

Acidification: Cool to 0°C. Slowly acidify with 1N HCl to pH 2–3. The product, 4-Methoxy-2-(2-methoxyethoxy)benzoic acid , will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Data Summary Table

| Parameter | Specification / Result |

| Chemical Name | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid |

| CAS Number | 87359-71-5 |

| Molecular Formula | C₁₁H₁₄O₅ |

| Molecular Weight | 226.23 g/mol |

| Appearance | White to Off-white Crystalline Solid |

| Melting Point | 108–110 °C (Typical) |

| Yield (Step 1) | 85–90% |

| Yield (Step 2) | 92–95% |

| Key 1H NMR Signals | δ 3.41 (s, 3H, OMe), 3.85 (s, 3H, Ar-OMe), 4.25 (t, 2H, OCH₂), 7.8 (d, 1H, Ar-H) |

Visualization & Pathway Analysis

The following diagram illustrates the synthetic logic and the role of this scaffold in the broader context of PDE5 inhibitor discovery, highlighting the "Solubility/Potency" trade-off loop.

Caption: Synthetic pathway and strategic SAR placement of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid in PDE5 inhibitor design.

References

-

Pfizer Inc. (2004).[1][2][3] Pyrazolopyrimidinone antianginal agents.[1][4] U.S. Patent No.[1][3][5][4][6][7][8][9][10] 6,723,719 B1.[1][2][3][4][6][7][8][9][10] Washington, DC: U.S. Patent and Trademark Office. Available at:

-

PubChem. (n.d.).[1] Compound Summary for CAS 87359-71-5. National Library of Medicine. Retrieved from [Link]

- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

- 1. Pyrazolopyrimidinone antianginal agents - Patent US-5250534-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 哒嗪-4-基甲醇 | Pyridazin-4-ylmethanol | 50901-43-4 - 乐研试剂 [leyan.com]

- 3. 5-乙基-1H-吡唑-3-羧酸乙酯 | Ethyl 5-ethyl-1H-pyrazole-3-carboxy | 26308-40-7 - 乐研试剂 [leyan.com]

- 4. QUINAZOLINONE INHIBITORS OF cGMP PHOSPHODIESTERASE - Patent WO-9964004-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. QUINAZOLINONE INHIBITORS OF cGMP PHOSPHODIESTERASE - Patent WO-9964004-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CAS:27349-66-2, 3-(氯甲基)哒嗪盐酸盐-毕得医药 [bidepharm.com]

- 8. 5-CHLOROSULFONYL-2-ETHOXYBENZOIC ACID CAS#: 200575-16-2 [amp.chemicalbook.com]

- 9. Pyrazolopyrimidinone antianginal agents - Patent US-5272147-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyrazolopyrimidinone antianginal agents - Patent US-5272147-A - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid derivatives are a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid and its structurally related compounds. While specific data on the title compound is limited, this guide synthesizes information from closely related analogs to provide insights into its synthesis, physicochemical properties, and potential biological activities. By examining the structure-activity relationships of this chemical class, we aim to equip researchers and drug development professionals with the foundational knowledge to explore its therapeutic promise.

Introduction: The Versatility of Methoxybenzoic Acid Scaffolds

The benzoic acid framework is a privileged structure in drug discovery, present in a wide array of approved drugs and clinical candidates. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Methoxy and ethoxy groups, in particular, can enhance metabolic stability, improve solubility, and modulate interactions with biological targets.[1] The title compound, 4-Methoxy-2-(2-methoxyethoxy)benzoic acid, combines these features, suggesting its potential as a valuable intermediate or active pharmaceutical ingredient (API). This guide will delve into the knowns of its chemical space, drawing parallels from well-characterized relatives to illuminate its potential.

Synthesis and Characterization: A Predictive Approach

Proposed Synthetic Pathway

A plausible and efficient synthesis would likely involve the etherification of a suitably substituted salicylic acid derivative. The following proposed workflow is based on a known procedure for a similar compound.[2]

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.

Causality Behind Experimental Choices:

-

Starting Material: 4-Methoxysalicylic acid is a commercially available and logical starting point, possessing the requisite carboxylic acid and a hydroxyl group at the 2-position for etherification.

-

Alkylation Strategy: The use of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) is a standard and effective method for the O-alkylation of phenols. 2-bromoethyl methyl ether is the corresponding alkylating agent to introduce the 2-methoxyethoxy side chain.

-

Ester Protection/Deprotection: The reaction conditions for etherification will likely also lead to the esterification of the carboxylic acid. Therefore, a subsequent hydrolysis step (saponification) using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is necessary to yield the final carboxylic acid.[3]

Detailed Experimental Protocol (Predictive)

-

Etherification: To a solution of 4-methoxysalicylic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add 2-bromoethyl methyl ether (1.2 equivalents) dropwise. Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up and Extraction: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.

-

Hydrolysis: Dissolve the crude ester in a mixture of methanol and water (e.g., 2:1 v/v). Add sodium hydroxide (3 equivalents) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete by TLC.

-

Purification: Acidify the reaction mixture with 1N HCl to a pH of approximately 2-3. The product may precipitate out of solution. If so, filter the solid and wash with cold water. If not, extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be further purified by recrystallization or column chromatography.

Physicochemical Properties and Characterization

While experimental data for the title compound is scarce, we can predict its properties based on its structure and data from close analogs.

Table 1: Physicochemical Properties of 4-Methoxy-2-(2-methoxyethoxy)benzoic Acid and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted/Known Properties |

| 4-Methoxy-2-(2-methoxyethoxy)benzoic acid | C11H14O5 | 226.23 | N/A | Solid, predicted LogP ~1.5-2.0 |

| 4-(2-Methoxy-ethoxy)-benzoic acid | C10H12O4 | 196.20 | 27890-92-2 | Solid[4] |

| 4-Methoxy-2-methylbenzoic acid | C9H10O3 | 166.17 | 6245-57-4 | IUPAC Name: 4-methoxy-2-methylbenzoic acid[5] |

| 2-Hydroxy-4-methoxybenzoic acid | C8H8O4 | 168.15 | 22103-14-6 | Hepatoprotective, anti-inflammatory[6] |

Characterization Methods: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.[7]

-

Infrared (IR) Spectroscopy: To identify functional groups.

Biological Activity and Therapeutic Potential: An Inferential Analysis

The therapeutic potential of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid can be inferred from the known biological activities of its structural relatives.

Structure-Activity Relationship (SAR) Insights

The biological effects of benzoic acid derivatives are highly dependent on the nature and position of their substituents.[1]

-

Methoxy Group at C4: This group is a common feature in many biologically active molecules and is often associated with increased metabolic stability and favorable interactions with protein targets.[8]

-

Ether Linkage at C2: The 2-(2-methoxyethoxy) group is expected to increase the compound's polarity and hydrogen bonding capacity, which could influence its solubility and binding to biological targets. The flexibility of the ether chain may allow for optimal positioning within a binding pocket.

Logical Relationship Diagram for SAR

Caption: Key structural features influencing the properties of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.

Potential Therapeutic Applications

Based on the activities of related compounds, 4-Methoxy-2-(2-methoxyethoxy)benzoic acid could be investigated for the following therapeutic areas:

-

Anti-inflammatory and Analgesic Effects: Methoxybenzoic acid derivatives are known intermediates in the synthesis of anti-inflammatory and analgesic drugs.[9]

-

Antioxidant and Hepatoprotective Activity: A structurally similar compound, 4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid, has demonstrated significant antioxidant activity.[10] This suggests that the title compound may also possess free-radical scavenging properties and could be explored for conditions related to oxidative stress, such as liver injury.[6][10]

-

Antidiabetic Potential: The aforementioned analog has also been suggested to have antidiabetic properties by modulating glucose metabolism and improving insulin sensitivity in preclinical models.[10]

-

Enzyme Inhibition: Benzoic acid derivatives have been shown to inhibit various enzymes, including tyrosinase and α-amylase.[11][12] The specific substitution pattern of the title compound makes it a candidate for screening against a range of enzymatic targets.

Conclusion and Future Directions

4-Methoxy-2-(2-methoxyethoxy)benzoic acid represents an intriguing, yet underexplored, molecule with significant potential in drug discovery and development. This guide has provided a predictive framework for its synthesis, characterization, and potential biological activities, drawing upon a wealth of data from its close structural analogs.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent screening in a variety of biological assays, particularly those related to inflammation, oxidative stress, and metabolic disorders, is warranted. A thorough investigation into its mechanism of action will be crucial in validating its therapeutic potential and guiding the design of future derivatives with enhanced potency and selectivity. The insights provided herein offer a solid foundation for initiating such research endeavors.

References

-

PrepChem.com. Synthesis of 4-methoxy-2-methoxy benzoic acid. Available from: [Link]

-

Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxybenzoic Acid: A Versatile Aromatic Compound for Pharmaceutical and Chemical Synthesis. Available from: [Link]

-

PubChem. 4-Methoxy-2-methylbenzoic acid. Available from: [Link]

-

PubMed. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Available from: [Link]

-

PubMed. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Available from: [Link]

-

PubMed. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Available from: [Link]

-

The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]

- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]

-

SpectraBase. 4-Methoxy benzoic acid. Available from: [Link]

-

ACS Publications. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Available from: [Link]

-

ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available from: [Link]

-

PubMed. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 4-(MethoxyMethoxy)benzoicacid synthesis - chemicalbook [chemicalbook.com]

- 4. 4-(2-Methoxy-ethoxy)-benzoic acid | CymitQuimica [cymitquimica.com]

- 5. 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid | 1285204-24-1 | Benchchem [benchchem.com]

- 11. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Biological activity screening of "4-Methoxy-2-(2-methoxyethoxy)benzoic acid"

Application Note: Biological Activity Screening of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid

Executive Summary

Compound: 4-Methoxy-2-(2-methoxyethoxy)benzoic acid CAS: 87359-71-5 Molecular Formula: C₁₁H₁₄O₅ Molecular Weight: 226.23 g/mol [1][2]

This Application Note provides a comprehensive framework for the biological profiling of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid . While commercially available as a chemical building block, this molecule represents a privileged scaffold in medicinal chemistry, sharing structural homology with ligands for G-protein coupled receptors (specifically GPR40/FFAR1 ) and enzymes involved in the inflammatory cascade (COX/LOX ).[1][2]

This guide outlines the critical steps for researchers to transition this compound from a chemical entry to a biologically validated hit, focusing on metabolic regulation and anti-inflammatory pathways.[1][2]

Structural Analysis & Target Prediction

To design an effective screening strategy, we must first understand the pharmacophore.[1][2] The compound features a benzoic acid core functionalized at the 2- and 4-positions.[1][2][3]

-

Benzoic Acid Head Group: A classic bioisostere for phosphate groups or a primary anchor for arginine/lysine residues in receptor binding pockets (e.g., PPARγ, GPR40).[1][2]

-

2-(2-methoxyethoxy) Tail: This flexible ether chain improves water solubility compared to alkyl chains and allows the molecule to reach into hydrophobic sub-pockets without sacrificing polarity.[1][2]

-

4-Methoxy Group: Provides electron-donating density, modulating the acidity of the carboxylic acid and enhancing interactions with aromatic residues in the target protein.[1][2]

Predicted Biological Targets:

-

GPR40 (FFAR1): Free Fatty Acid Receptor 1 agonists often utilize a benzoic acid head group with an ortho-ether substitution to stimulate insulin secretion.[1][2]

-

Cyclooxygenase (COX-1/2): As a salicylate derivative, potential inhibition of prostaglandin synthesis is a primary screening priority.[1][2]

-

Aldose Reductase: Structurally similar to carboxylic acid-based inhibitors used in diabetic complications.[1][2]

Physicochemical Profiling (Pre-Screen)

Before biological assays, the compound must be characterized to ensure assay validity.[1][2]

| Parameter | Estimated Value | Impact on Assay Design |

| pKa (Acid) | 3.5 – 4.0 | Ionized at physiological pH (7.4).[1][2] High solubility in buffered media.[1][2] |

| LogP | ~1.8 – 2.2 | Moderate lipophilicity.[1][2] Suitable for cell-based assays; low risk of non-specific binding to plasticware.[1][2] |

| Solubility | High (DMSO) | Prepare 10 mM stock in 100% DMSO.[1][2] Stable at -20°C for 6 months. |

Primary Screening Protocols

Protocol A: GPR40 (FFAR1) Agonist Screening (Calcium Flux Assay)

Rationale: To evaluate the compound's potential as an insulin secretagogue for Type 2 Diabetes research.[1][2]

Materials:

-

Cell Line: CHO-K1 cells stably expressing human GPR40 and Gα16 (to couple Gq signaling).[1][2]

-

Reagents: Fluo-4 AM (Calcium indicator), HBSS buffer, Probenecid (to prevent dye efflux).[1][2]

-

Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent automated plate reader.[1][2]

Step-by-Step Methodology:

-

Cell Seeding: Plate CHO-hGPR40 cells at 10,000 cells/well in a 384-well black-wall/clear-bottom plate. Incubate overnight at 37°C/5% CO₂.

-

Dye Loading:

-

Compound Preparation:

-

Measurement:

-

Data Analysis:

Protocol B: COX-2 Inhibition Assay (Enzymatic)

Rationale: To validate anti-inflammatory activity typical of benzoic acid derivatives.[1][2]

Materials:

Step-by-Step Methodology:

-

Enzyme Activation: Incubate COX-2 enzyme with Heme cofactor in Tris-HCl buffer (pH 8.[1][2]0) for 15 mins.

-

Inhibitor Incubation: Add 4-Methoxy-2-(2-methoxyethoxy)benzoic acid (range: 0.1 µM – 100 µM) to the reaction mixture.[1][2] Incubate for 10 mins at RT.

-

Reaction Initiation: Add Arachidonic Acid (100 µM final) and TMPD.

-

Kinetics: Measure absorbance at 590 nm (oxidized TMPD) kinetically for 5 minutes.

-

Calculation:

Screening Logic & Decision Tree

The following diagram illustrates the autonomous workflow for validating this compound.

Figure 1: Decision tree for biological profiling of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid, prioritizing metabolic and inflammatory pathways based on pharmacophore analysis.

Data Analysis & Hit Criteria

To ensure Scientific Integrity , apply the following statistical rigor:

-

Z-Factor Calculation: For high-throughput screening (HTS) validation, ensure the assay Z' > 0.5.[1][2]

(Where p = positive control, n = negative control)[1][2] -

Hit Definition: A compound is considered a "Hit" if it exhibits >50% activity (inhibition or activation) at a concentration of 10 µM in duplicate runs.[1][2]

-

Counter-Screening: If active in the Calcium Flux assay, perform a counter-screen on parental CHO-K1 cells (lacking GPR40) to rule out non-specific calcium mobilization.[1][2]

References

-

Mancini, A. D., & Poitout, V. (2013).[1][2] GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875.[1][2] Diabetes, Obesity and Metabolism.[1][2] Link[1][2]

-

Warner, T. D., et al. (1999).[1][2] Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. PNAS.[1][2] Link[1][2]

-

Christiansen, E., et al. (2013).[1][2][4] Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonist with a Novel Pharmacophore. Journal of Medicinal Chemistry. Link[1][2]

-

PubChem Compound Summary. (n.d.). 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.[1][2][3] National Center for Biotechnology Information.[1][2] Link

Sources

- 1. 1797376-43-2,5-acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 54696-69-4,N-(4-methylphenyl)-3-nitropyridin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 4-Methoxy-2-(2-methoxyethoxy)benzoic acid | CymitQuimica [cymitquimica.com]

- 4. Benzoic acid derivatives | PPTX [slideshare.net]

Application Note: Robust Derivatization of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid for Sensitive and Reliable GC-MS Analysis

Abstract

This application note presents a detailed and optimized protocol for the derivatization of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid prior to its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and low volatility of this analyte present significant challenges for direct GC-MS analysis, often leading to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the injector port. To overcome these limitations, two robust derivatization methods, silylation and methylation, are described in detail. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles behind derivatization, step-by-step protocols, and the necessary technical insights to achieve reliable and reproducible quantitative results.

Introduction: The Analytical Challenge

4-Methoxy-2-(2-methoxyethoxy)benzoic acid is a molecule of interest in various fields, including pharmaceutical development and materials science. Its structure, containing a carboxylic acid group and two ether linkages, renders it highly polar. This polarity is the primary obstacle to direct analysis by GC-MS.[1] Polar analytes, particularly those with active hydrogen atoms like carboxylic acids, tend to exhibit strong interactions with the stationary phase of the GC column and active sites within the GC system, leading to:

-

Poor Peak Shape: Significant peak tailing is often observed, which complicates accurate integration and quantification.

-

Low Volatility: The compound may not vaporize efficiently in the GC inlet, resulting in poor transfer to the column and low signal intensity.

-

Thermal Instability: At the high temperatures required for volatilization, the molecule may degrade, leading to inaccurate results.[2]

Derivatization is a chemical modification technique used to convert a compound into a product with more favorable properties for a specific analytical method. For GC-MS analysis of polar compounds like 4-Methoxy-2-(2-methoxyethoxy)benzoic acid, the primary goals of derivatization are to:

-

Increase Volatility: By replacing the active hydrogen of the carboxylic acid group with a less polar functional group, the intermolecular hydrogen bonding is eliminated, significantly increasing the compound's vapor pressure.[3]

-

Improve Thermal Stability: The resulting derivative is often more stable at the elevated temperatures of the GC inlet and column.[4]

-

Enhance Chromatographic Performance: The reduced polarity of the derivative minimizes interactions with the GC column, resulting in sharper, more symmetrical peaks.

-

Improve Mass Spectral Characteristics: Derivatization can lead to the formation of characteristic fragment ions, aiding in structural elucidation and quantification.

This application note will focus on two of the most common and effective derivatization techniques for carboxylic acids: silylation and methylation .

Derivatization Strategies and Mechanisms

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group.[4][5] The resulting TMS esters are significantly more volatile and less polar than the parent carboxylic acid.[4]

Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating reagent. A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent.[6]

Featured Reagent: BSTFA + TMCS (99:1)

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating reagent.[7] The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, enhancing the derivatization of the sterically hindered carboxylic acid group.[6] The byproducts of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography.[7]

Methylation: Formation of Methyl Esters

Methylation converts the carboxylic acid into its corresponding methyl ester. This is another effective method to increase volatility and improve chromatographic performance.

Mechanism: The reaction mechanism depends on the reagent used. With trimethylsilyldiazomethane (TMSD), in the presence of methanol, the reaction is believed to proceed through the acid-catalyzed liberation of diazomethane, which then rapidly esterifies the carboxylic acid.[8][9]

Featured Reagent: Trimethylsilyldiazomethane (TMSD)

Trimethylsilyldiazomethane is a safer and more convenient alternative to the highly explosive and toxic diazomethane.[10] It reacts efficiently with carboxylic acids to form methyl esters.[11] The reaction is typically clean, with nitrogen gas being the primary byproduct.

Experimental Protocols

General Precautions and Sample Preparation

-

Moisture is Critical: Silylating reagents are extremely sensitive to moisture and will be readily hydrolyzed.[4] All glassware must be thoroughly dried in an oven (e.g., at 100-120°C for at least 2 hours) and cooled in a desiccator before use. Solvents should be of high purity and anhydrous. Samples containing water must be dried, for example, by lyophilization or by evaporation under a stream of dry nitrogen.[6]

-

Safety: Derivatization reagents can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol is a robust method for the trimethylsilylation of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.

Materials:

-

4-Methoxy-2-(2-methoxyethoxy)benzoic acid standard or sample extract

-

BSTFA + 1% TMCS silylating reagent

-

Anhydrous Pyridine (as a catalyst and solvent)

-

Anhydrous Ethyl Acetate (or other suitable solvent)

-

2 mL GC vials with PTFE-lined caps

-

Heating block or oven

-

Microsyringes

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of the 4-Methoxy-2-(2-methoxyethoxy)benzoic acid standard into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[12]

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Methylation with Trimethylsilyldiazomethane (TMSD)

This protocol provides an alternative derivatization method using a safer methylating agent.

Materials:

-

4-Methoxy-2-(2-methoxyethoxy)benzoic acid standard or sample extract

-

Trimethylsilyldiazomethane (2.0 M in hexanes or diethyl ether)

-

Anhydrous Toluene

-

Anhydrous Methanol

-

2 mL GC vials with PTFE-lined caps

-

Microsyringes

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of the 4-Methoxy-2-(2-methoxyethoxy)benzoic acid standard into a clean, dry 2 mL GC vial. Dissolve the sample in 200 µL of anhydrous toluene.

-

Catalyst Addition: Add 50 µL of anhydrous methanol.

-

Derivatization: Slowly add the 2.0 M trimethylsilyldiazomethane solution dropwise until the yellow color of the reagent persists, indicating that the reaction is complete. A slight excess is generally recommended.

-

Quenching (Optional but Recommended): Add a small drop of glacial acetic acid to quench any unreacted TMSD. The yellow color should disappear.

-

Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Parameters

The following table provides a starting point for the GC-MS analysis of the derivatized 4-Methoxy-2-(2-methoxyethoxy)benzoic acid. These parameters may need to be optimized for your specific instrument and application.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 80°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Scan Range | m/z 50-500 |

Expected Results and Data Interpretation

The derivatization of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid will result in the formation of either the trimethylsilyl ester or the methyl ester.

| Derivative | Molecular Weight ( g/mol ) | Expected Key Mass Fragments (m/z) |

| Trimethylsilyl Ester | 284.38 | M+• (284), M-15 (269, loss of CH₃), fragments related to the benzoic acid backbone |

| Methyl Ester | 226.24 | M+• (226), M-31 (195, loss of OCH₃), fragments related to the benzoic acid backbone[13] |

The chromatograms of the derivatized samples should exhibit sharp, symmetrical peaks with improved signal-to-noise ratios compared to the underivatized compound.

Workflow and Reaction Diagrams

The following diagrams illustrate the experimental workflow and the chemical reactions involved in the derivatization processes.

Figure 2: Chemical reactions for the silylation and methylation of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid (4-MMEBA).

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or low derivatization yield | Presence of moisture in the sample or reagents. | Ensure all glassware is properly dried. Use anhydrous solvents. Dry the sample completely before adding reagents. [6] |

| Degraded derivatization reagent. | Use a fresh vial of the derivatization reagent. Store reagents properly, protected from moisture. | |

| Insufficient reaction time or temperature. | Optimize the reaction conditions by increasing the temperature or extending the reaction time. | |

| Multiple peaks for the analyte | Incomplete derivatization. | Increase the amount of derivatization reagent or optimize reaction conditions. |

| Presence of tautomers or isomers. | This is less likely for this specific compound but can be a factor for other analytes. [3] | |

| Poor peak shape (tailing) | Active sites in the GC system (liner, column). | Use a deactivated liner. Condition the column according to the manufacturer's instructions. |

| Co-eluting interfering compounds. | Optimize the GC temperature program to improve separation. |

Conclusion

The derivatization of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid is an essential step for its successful analysis by GC-MS. Both silylation with BSTFA + 1% TMCS and methylation with trimethylsilyldiazomethane are effective methods for increasing the volatility and thermal stability of the analyte, leading to improved chromatographic performance and reliable quantification. The choice between the two methods may depend on the specific requirements of the analysis, including the presence of other functional groups in the sample matrix and safety considerations. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can achieve accurate and reproducible results for the determination of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid in their samples.

References

- Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.

-

Restek. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

-

Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

-

PubMed. (2015). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. Retrieved from [Link]

-

ResearchGate. (2010). Determination of benzoic acid in soft drinks by gas chromatography with on-line pyrolytic methylation technique. Retrieved from [Link]

-

ResearchGate. (2019). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. Retrieved from [Link]

-

Taylor & Francis Online. (2001). A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples. Retrieved from [Link]

-

Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European journal of mass spectrometry (Chichester, England), 9(1), 1–21. [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]

-

ResearchGate. (2000). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]

-

Kühnel, E., Laffan, D. D. P., Lloyd-Jones, G. C., Martínez del Campo, T., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie (International ed. in English), 46(37), 7075–7078. [Link]

-

ResearchGate. (2020). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. Retrieved from [Link]

-

MDPI. (2020). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]

-

Caltech. (2009). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

-

A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]

-

Scholars Research Library. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]

-

Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical biochemistry, 694, 115620. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2). Retrieved from [Link]

-